4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate
Overview
Description
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate: is a chemical compound with the CAS number 1298094-30-0. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a trifluoroethyl group and an oxalate moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate typically involves the following steps:
Preparation of Piperidine Derivative: : Piperidine is reacted with appropriate reagents to introduce the trifluoroethyl group.
Oxalate Formation: : The resulting piperidine derivative is then treated with oxalic acid or its derivatives to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and specific solvents may also be employed to optimize the reaction process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the functional groups.
Substitution: : Substitution reactions can be used to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in biological studies to investigate its interactions with biological molecules.
Industry: : It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and the oxalate moiety play crucial roles in these interactions, affecting the compound's biological activity.
Comparison with Similar Compounds
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate: can be compared with other similar compounds such as:
4-(1-Hydroxyethyl)piperidine oxalate
4-(1-Hydroxypropyl)piperidine oxalate
4-(1-Hydroxybutyl)piperidine oxalate
These compounds differ in the length and structure of the alkyl group attached to the piperidine ring, which can influence their chemical properties and applications.
Properties
IUPAC Name |
oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.C2H2O4/c8-7(9,10)6(12)5-1-3-11-4-2-5;3-1(4)2(5)6/h5-6,11-12H,1-4H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCRIBLVYFBLRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(F)(F)F)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1298094-30-0 | |
Record name | 4-Piperidinemethanol, α-(trifluoromethyl)-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1298094-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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